3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine - 123792-59-6

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Catalog Number: EVT-386755
CAS Number: 123792-59-6
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-component reactions: These reactions offer a rapid and efficient approach to synthesize complex molecules from readily available starting materials. For example, benzylidene-2-alkoxy-4-aryl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile derivatives were synthesized using a one-pot multicomponent reaction involving cycloheptanone, aromatic aldehydes, and malononitrile. []
  • Classical condensation reactions: These reactions involve the condensation of two reactive functional groups to form a new bond, often accompanied by the loss of a small molecule like water. A common approach for synthesizing cyclohepta[b]pyridines involves condensing a cycloheptanone derivative with a suitable nitrogen-containing reagent. []
  • Modifications of existing heterocycles: This approach involves modifying pre-existing heterocyclic structures to introduce the desired functionalities. For instance, the conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one was achieved through a series of modifications involving the N-oxide and 9-hydroxy-derivative. []
Mechanism of Action
  • Enzymes: Cyclohepta[b]pyridines have shown inhibitory activity against various enzymes like proton pumps (H+/K+-ATPase). [, , ] The specific mechanism may involve competitive or non-competitive binding to the enzyme's active site. []
Applications
  • Medicinal Chemistry:

    • Proton pump inhibitors: Cyclohepta[b]pyridines have been investigated for their potential as proton pump inhibitors for treating peptic ulcers and related disorders. [, , ]
    • Anti-inflammatory agents: Some derivatives exhibit anti-inflammatory activity, making them potential candidates for developing new drugs for inflammatory diseases. []
    • Antiplatelet agents: Certain cyclohepta[b]pyridines possess antiplatelet activity, suggesting potential applications in cardiovascular disease treatment. [, ]

2-Methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

  • Compound Description: This compound is part of a homologous series with increasing ring size, including the target compound 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. []
  • Relevance: Both compounds share a core structure of a pyridine ring fused with a saturated carbocycle. The target compound contains a seven-membered cyclohepta ring, while this compound features a six-membered tetrahydroquinoline ring. []

2-Methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

  • Compound Description: This compound is a direct homologue of the target compound 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, differing only in the substituents on the pyridine ring. []
  • Relevance: Both compounds share the exact core structure: a pyridine ring fused with a seven-membered cyclohepta ring. The difference lies in the substituents at the 2-, 3-, and 4- positions of the pyridine ring. []

2-Methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

  • Compound Description: This compound is part of the same homologous series as the target compound 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. []

2-[(6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole Analogs

  • Compound Description: This series of compounds was synthesized and evaluated for antisecretory activity against gastric acid secretion. They were found to have superior properties compared to omeprazole in biological examinations. [, ]
  • Relevance: These analogs feature the same 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core structure as the target compound. The key difference is the presence of a 2-sulfinyl-1H-benzimidazole substituent at the 9-position of the cyclohepta ring. [, ]

(+/-)-2-[(4-Methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole Sodium Salt (TY-11345)

  • Compound Description: TY-11345 is a potent gastric proton pump inhibitor that showed superior antisecretory and antiulcer effects compared to omeprazole. [, , ]
  • Relevance: This compound is a specific example of the 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole analogs and shares the same core structure with the target compound, 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. The difference lies in the presence of a methoxy group at the 4-position and a 2-sulfinyl-1H-benzimidazole substituent at the 9-position of the cyclohepta ring. [, , ]

Sodium 3-guanidinocarbonyl-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ylmethyl sulfate monoethanolate (TY-51924)

  • Compound Description: TY-51924 is a selective Na+/H+ exchanger (NHE)-1 inhibitor. It has shown cardioprotective effects against ischemia/reperfusion injury. []
  • Relevance: This compound shares the same 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core structure as the target compound. The difference is the presence of a 3-guanidinocarbonyl and a methyl group at the 2-position, and a sulfomethyl substituent at the 9-position of the cyclohepta ring. []

Properties

CAS Number

123792-59-6

Product Name

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

IUPAC Name

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2

InChI Key

VWVCKAQKUQSCGW-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=CC(=C2)[N+](=O)[O-]

Synonyms

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Canonical SMILES

C1CCC2=C(CC1)N=CC(=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.